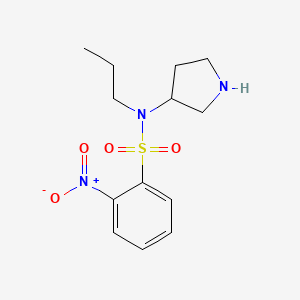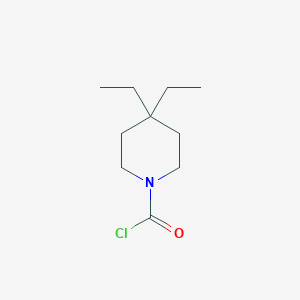
(4-Ethoxyphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxyphenyl)methanethiol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)methanethiol typically involves the reaction of 4-ethoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired thiol compound. The reaction can be represented as follows:
C9H9ClO+NaSH→C9H12OS+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(4-Ethoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can modulate biochemical pathways and cellular processes, making the compound of interest in both therapeutic and industrial contexts.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methanethiol
- (4-Chlorophenyl)methanethiol
- (4-Methylphenyl)methanethiol
Uniqueness
(4-Ethoxyphenyl)methanethiol is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds that may have different substituents on the phenyl ring.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of interest in scientific studies.
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
(4-ethoxyphenyl)methanethiol |
InChI |
InChI=1S/C9H12OS/c1-2-10-9-5-3-8(7-11)4-6-9/h3-6,11H,2,7H2,1H3 |
InChI Key |
BPJMKSZINXNNEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-Difluoroethyl)amino]propanamide](/img/structure/B13299001.png)

![3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13299013.png)

![3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride](/img/structure/B13299023.png)


![4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13299049.png)


![1-[(4-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13299068.png)



